molecular formula C28H19N B095600 DI(Phenanthrene-9-YL)amine CAS No. 16269-40-2

DI(Phenanthrene-9-YL)amine

Cat. No. B095600
CAS RN: 16269-40-2
M. Wt: 369.5 g/mol
InChI Key: VKDYMBSKPSJOQR-UHFFFAOYSA-N
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Description

DI(Phenanthrene-9-YL)amine, also known as DI9PA, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of aromatic amines and has been found to have various biochemical and physiological effects.

Mechanism Of Action

DI(Phenanthrene-9-YL)amine acts as a chelating agent, binding to metal ions through its amine and phenanthrene groups. The binding of DI(Phenanthrene-9-YL)amine to metal ions causes a change in its fluorescence properties, which can be used to detect the presence of the metal ion. The mechanism of action of DI(Phenanthrene-9-YL)amine as a pH indicator is based on the protonation of its amine group, which causes a change in its fluorescence properties.

Biochemical And Physiological Effects

DI(Phenanthrene-9-YL)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DI(Phenanthrene-9-YL)amine has also been found to have antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of DI(Phenanthrene-9-YL)amine is its high selectivity for metal ions. It has been found to be more selective than other commonly used fluorescent probes such as 8-hydroxyquinoline. Another advantage of DI(Phenanthrene-9-YL)amine is its high sensitivity, which allows for the detection of metal ions at low concentrations. However, one limitation of DI(Phenanthrene-9-YL)amine is its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many potential future directions for the use of DI(Phenanthrene-9-YL)amine in scientific research. One area of interest is the development of new metal complexes using DI(Phenanthrene-9-YL)amine as a ligand. Another area of interest is the use of DI(Phenanthrene-9-YL)amine in the detection of metal ions in biological samples. There is also potential for the development of new fluorescent probes based on the structure of DI(Phenanthrene-9-YL)amine. Further research is needed to explore these and other potential applications of DI(Phenanthrene-9-YL)amine in scientific research.
Conclusion:
In conclusion, DI(Phenanthrene-9-YL)amine is a synthetic compound that has been widely used in scientific research for its unique properties. It has been found to have various biochemical and physiological effects and has potential applications in the fields of biochemistry, environmental science, and material science. The synthesis of DI(Phenanthrene-9-YL)amine is a multi-step process, and its mechanism of action is based on its ability to bind to metal ions. While DI(Phenanthrene-9-YL)amine has many advantages for use in lab experiments, it also has limitations that need to be considered. Overall, further research is needed to explore the potential applications of DI(Phenanthrene-9-YL)amine in scientific research.

Scientific Research Applications

DI(Phenanthrene-9-YL)amine has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as a pH indicator and as a ligand for the synthesis of metal complexes. DI(Phenanthrene-9-YL)amine has been found to have potential applications in the fields of biochemistry, environmental science, and material science.

properties

CAS RN

16269-40-2

Product Name

DI(Phenanthrene-9-YL)amine

Molecular Formula

C28H19N

Molecular Weight

369.5 g/mol

IUPAC Name

N-phenanthren-9-ylphenanthren-9-amine

InChI

InChI=1S/C28H19N/c1-3-11-21-19(9-1)17-27(25-15-7-5-13-23(21)25)29-28-18-20-10-2-4-12-22(20)24-14-6-8-16-26(24)28/h1-18,29H

InChI Key

VKDYMBSKPSJOQR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)NC4=CC5=CC=CC=C5C6=CC=CC=C64

synonyms

Di(phenanthrene-9-yl)amine

Origin of Product

United States

Synthesis routes and methods

Procedure details

9-bromophenanthrene (7.00 g, 27.22 mmol), phenanthren-9-amine (5.26 g, 27.22 mmol), Pd2(dba)3 (499 mg, 0.544 mmol), tris-t-butylphosphine (0.123 mL, 0.544 mmol), sodium tert-butoxide (3.90 mg, 40.84 mmol) were put in a 250 mL two-neck flask and dissolved in toluene. The solution was refluxed and stirred for 12 hours. After completion of the reaction, the solution was extracted with DI water/methylenechloride and distilled under reduced pressure to remove the solvent. The resultant was columned with a solution of n-hexane and methylenechloride (3:1) and was re-crystallized in a solution of methylene chloride and petroleum ether such that the solid compound was obtained, (4.50 g, yield: 45%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One
Quantity
3.9 mg
Type
reactant
Reaction Step One
Quantity
499 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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